Product packaging for Fmoc-D-Phe(4-NHBoc)-OH(Cat. No.:CAS No. 214750-77-3)

Fmoc-D-Phe(4-NHBoc)-OH

Cat. No.: B557627
CAS No.: 214750-77-3
M. Wt: 502.6 g/mol
InChI Key: KVUAOWDVYMUKPE-RUZDIDTESA-N
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Description

Contextualization of Unnatural Amino Acid Derivatives in Modern Chemical Biology

The twenty canonical amino acids encoded by the genetic code form the fundamental basis of proteins, orchestrating a vast number of biological functions. nih.gov However, to explore and manipulate biological systems with greater precision, scientists have turned to unnatural amino acids (UAAs), which are not found in naturally translated proteins. nih.gov These synthetic derivatives can feature modified side chains, backbones, or functional groups, providing novel chemical and biological properties.

The incorporation of UAAs into proteins is a cornerstone of modern protein engineering and drug discovery. researchgate.net It allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique physicochemical characteristics. researchgate.net Applications are diverse, ranging from the creation of fluorescent probes to study protein conformation and interactions, to the development of peptide-based therapeutics with improved efficacy and bioavailability. nih.govbitesizebio.com By moving beyond nature's toolkit, UAAs provide powerful instruments to dissect and engineer biological processes at the molecular level. frontiersin.org

Fundamental Role of Fmoc-D-Phe(4-NHBoc)-OH as a Specialized Building Block

This compound is a synthetic amino acid derivative that serves as a highly specialized building block in peptide chemistry. chemimpex.comchemimpex.com Its structure is meticulously designed for use in modern synthetic strategies, particularly solid-phase peptide synthesis (SPPS). chemimpex.com

The compound's name reveals its key functional components:

Fmoc (9-fluorenylmethoxycarbonyl): This is a protecting group attached to the α-amino group of the D-phenylalanine backbone. The Fmoc group is notably base-labile, meaning it can be selectively removed under mild basic conditions, typically with piperidine (B6355638). iris-biotech.debiosynth.com This characteristic is fundamental to the Fmoc/tBu SPPS strategy. iris-biotech.de

D-Phe: The core of the molecule is D-phenylalanine, the dextrorotary enantiomer of the natural L-phenylalanine. The incorporation of D-amino acids is a well-established strategy to increase the stability of peptides against degradation by endogenous proteases, which primarily recognize L-amino acids. nih.govlifetein.com This enhanced stability can significantly prolong the half-life of peptide-based drugs in biological systems. lifetein.commdpi.com

(4-NHBoc): This signifies an amino group at the para (4th) position of the phenylalanine side-chain's phenyl ring, which is itself protected by a Boc (tert-butyloxycarbonyl) group. In contrast to the base-labile Fmoc group, the Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).

This combination of two protecting groups with different chemical lability is known as an "orthogonal protection scheme". iris-biotech.debiosynth.com It allows for the selective deprotection of either the α-amino group (for peptide chain elongation) or the side-chain amino group (for subsequent modification). This makes this compound an exceptionally versatile tool, enabling the synthesis of complex peptide structures such as branched or cyclic peptides, and for conjugating other molecules like fluorophores or drug payloads to a specific site on the peptide. chemimpex.com

Physicochemical Properties of this compound

Property Value
CAS Number 214750-77-3 chemimpex.comchemimpex.com
Molecular Formula C₂₉H₃₀N₂O₆ chemimpex.comchemimpex.com
Molecular Weight 502.6 g/mol chemimpex.comchemimpex.com
Appearance White powder chemimpex.comchemimpex.com
Purity ≥ 98% chemimpex.comchemimpex.com
Storage Conditions 0-8 °C chemimpex.comchemimpex.com

This table is generated based on data from multiple chemical suppliers. chemimpex.comchemimpex.com

Evolution of Research Paradigms Utilizing this compound

The utility of this compound has evolved in lockstep with the increasing sophistication of peptide and protein chemistry. Initially valued for its role in introducing a stable D-amino acid into a peptide sequence, its applications have expanded significantly due to its orthogonal protecting group strategy.

Early research paradigms focused on leveraging the D-amino acid core to create more robust linear peptides for therapeutic consideration. The primary goal was to overcome the limitation of rapid enzymatic degradation that plagues many L-peptides. nih.gov

More contemporary research paradigms utilize the full potential of this building block's dual-protection scheme. It is now a critical tool in the development of complex and multifunctional peptides. chemimpex.comchemimpex.com Researchers in drug discovery employ this compound to construct custom peptide libraries for screening against various biological targets, leading to the identification of new therapeutic leads, particularly in oncology and immunology. chemimpex.comchemimpex.com The side-chain amine, once deprotected, serves as a specific handle for bioconjugation, allowing peptides to be attached to other molecules to enhance their function. chemimpex.com Furthermore, it plays a role in neuroscience research for creating neuropeptide analogs to study their function and therapeutic potential in neurological disorders. chemimpex.com The ability to create precisely modified, stable, and complex peptide structures makes this compound an indispensable component in the modern chemical biologist's toolbox for studying protein interactions and designing novel biomolecules and therapeutics. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O6 B557627 Fmoc-D-Phe(4-NHBoc)-OH CAS No. 214750-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427335
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-77-3
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Incorporation of Fmoc D Phe 4 Nhboc Oh

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Phe(4-NHBoc)-OH

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, including those containing modified residues like this compound. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. acs.org The cycle of SPPS consists of two main steps: the deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid. iris-biotech.de

The synthesis begins with the attachment of the first amino acid to a resin, a solid support. iris-biotech.de For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl resin are commonly used, while Rink amide resin is employed for peptides with a C-terminal amide. uci.edu Once the first amino acid is loaded, the Fmoc protecting group is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edutotal-synthesis.com The next Fmoc-protected amino acid, in this case, this compound, is then activated and coupled to the free amine, forming a peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. iris-biotech.de

Integration of Fmoc and Boc Protecting Groups for Orthogonal Deprotection Strategies

The key to the utility of this compound lies in the orthogonal nature of its protecting groups. iris-biotech.de The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de This orthogonality allows for the selective removal of one protecting group without affecting the other, enabling specific modifications at different points in the peptide sequence. nih.govbiosynth.com

For instance, after the incorporation of this compound into the peptide chain and completion of the sequence, the N-terminal Fmoc group can be removed with piperidine. The side-chain Boc group on the phenylalanine residue, however, remains intact. This allows for further modifications on the N-terminus of the peptide. Conversely, the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups is typically achieved with a strong acid cocktail, such as TFA, which will also cleave the Boc group on the D-phenylalanine side chain. iris-biotech.de This strategy provides a powerful tool for creating peptides with diverse functionalities. nih.gov

A novel deprotection method for Fmoc has been reported using hydrogenolysis under mildly acidic conditions, which is tolerant of N-Boc groups. nih.govacs.org This expands the versatility of orthogonal protection schemes. nih.gov

Table 1: Comparison of Fmoc and Boc Protecting Groups

FeatureFmoc GroupBoc Group
Full Name 9-Fluorenylmethoxycarbonyltert-Butoxycarbonyl
Removal Condition Base (e.g., Piperidine) total-synthesis.comAcid (e.g., TFA) iris-biotech.de
Byproducts of Removal Dibenzofulvene, Piperidine-fulvene adduct semanticscholar.orgIsobutylene, carbon dioxide semanticscholar.org
Orthogonality Orthogonal to Boc and many other acid-labile protecting groups. iris-biotech.deOrthogonal to Fmoc and other base-labile protecting groups. iris-biotech.de

Optimization of Coupling Reagents and Reaction Conditions for this compound Incorporation

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. The goal is to achieve a complete and racemization-free peptide bond formation.

Common coupling reagents used in SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely employed and are known for their high coupling efficiency. sigmaaldrich.com

The choice of solvent, typically DMF, and the use of a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are also critical parameters to optimize. uci.edusigmaaldrich.com The steric hindrance of the amino acid and the growing peptide chain can influence the reaction kinetics, sometimes necessitating longer coupling times or the use of more potent activators.

Table 2: Common Coupling Reagents for SPPS

Reagent ClassExamplesNotes
Carbodiimides DICOften used with additives like HOBt or Oxyma to suppress side reactions and reduce racemization.
Phosphonium Salts PyBOPKnown for high coupling efficiency. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATUHighly efficient coupling reagents. sigmaaldrich.com

Solution-Phase Synthesis Approaches for this compound and its Derivatives

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. researchgate.netmdpi.com

In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution. mdpi.com This approach requires purification of the intermediate peptide after each step, which can be more time-consuming than SPPS. researchgate.net However, it allows for easier monitoring of the reaction progress and characterization of intermediates. mdpi.com

The synthesis of dipeptides and larger peptide fragments containing this compound in solution would follow the general principles of peptide chemistry. mdpi.com The carboxyl group of the Fmoc-protected amino acid is activated, typically with a coupling reagent, and then reacted with the free amino group of another amino acid or peptide ester. mdpi.com Purification is often achieved by crystallization or chromatography. Recent advancements have focused on developing more efficient and sustainable solution-phase methods, such as those using biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®). mdpi.com

Stereochemical Purity and Control in the Synthesis of D-Amino Acid-Containing Peptides

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. jpt.commdpi.com The incorporation of D-amino acids like this compound is a common strategy to enhance peptide stability against enzymatic degradation. jpt.com

Epimerization, the change in configuration at a single stereocenter, is a potential side reaction during peptide synthesis, particularly during the activation and coupling steps. mdpi.com The risk of racemization is influenced by several factors, including the structure of the amino acid, the type of activating agent, the base used, and the reaction temperature. mdpi.com For instance, the use of strong bases can increase the likelihood of epimerization. mdpi.com

To minimize racemization, several strategies are employed:

Use of Urethane-Protected Amino Acids: The Fmoc and Boc protecting groups are urethane-type protecting groups that are known to suppress racemization during coupling. semanticscholar.org

Appropriate Coupling Reagents: The choice of coupling reagent and additives is crucial. Additives like HOBt and Oxyma are known to reduce the extent of racemization.

Controlled Reaction Conditions: Careful control of the reaction temperature and the amount and type of base used can help to minimize epimerization. mdpi.com

The stereochemical purity of the final peptide is typically assessed by chromatographic or spectroscopic methods, sometimes after hydrolysis of the peptide and analysis of the constituent amino acids. nih.gov

Advanced Linker Chemistries for Anchoring and Cleavage in Solid-Phase Synthesis

The linker is a bifunctional molecule that connects the growing peptide chain to the solid support and its chemistry dictates the conditions under which the final peptide is cleaved. acs.orgmdpi.com While standard linkers like Wang and Rink are widely used, a variety of advanced linker strategies have been developed to address specific synthetic challenges.

Safety-Catch Linkers: These linkers are stable to the conditions of both Fmoc and Boc deprotection. mdpi.comnih.gov They require a specific activation step, often an oxidation or reduction, to become labile for cleavage. nih.gov This allows for the on-resin modification of the peptide, such as cyclization or the attachment of other molecules, before cleavage from the support. nih.gov

Backbone Amide Linkers (BAL): In this approach, the peptide is anchored to the resin through a backbone nitrogen atom rather than the C-terminal carboxyl group. acs.orgnih.gov This strategy offers significant flexibility for the synthesis of C-terminally modified peptides, such as esters, amides, and aldehydes. acs.org

Hyper-Acid Labile Linkers: Linkers like the Sieber amide linker are designed to be cleaved under very mild acidic conditions, which is advantageous for the synthesis of sensitive peptides where the use of strong acids like TFA could cause degradation. acs.org

The choice of linker is a critical consideration in the design of an SPPS strategy, and the development of novel linkers continues to expand the capabilities of peptide synthesis.

Applications of Fmoc D Phe 4 Nhboc Oh in Advanced Peptide and Peptidomimetic Chemistry

Construction of Complex Peptide Architectures and Foldamersresearchgate.net

The incorporation of Fmoc-D-Phe(4-NHBoc)-OH into peptide chains allows for the creation of intricate, three-dimensional structures. These structures, known as complex peptide architectures and foldamers, are essential for developing new therapeutic agents and research tools. researchgate.net

Rational Design and Synthesis of Peptidomimetics with Enhanced Biological Profiles

Peptidomimetics are compounds that mimic the structure and function of natural peptides. sigmaaldrich.com The use of this compound in their design allows for greater control over the final product, leading to enhanced biological activity and stability. sigmaaldrich.comchemimpex.com This is particularly important in drug development, where precise targeting of biological pathways is crucial for efficacy. chemimpex.comchemimpex.com

Key advantages of using this compound in peptidomimetic design include:

Enhanced Stability: The D-amino acid configuration provides resistance to enzymatic degradation. chemimpex.com

Improved Bioactivity: The modified structure can lead to better binding with biological targets. chemimpex.com

Increased Specificity: The unique design allows for more precise targeting of receptors and enzymes. chemimpex.com

Development of Functionalized Peptides and Bioconjugateschemimpex.comchemimpex.com

This compound is a key component in the creation of functionalized peptides and bioconjugates. These molecules are designed to have specific functions, such as targeting diseased cells or delivering therapeutic agents. chemimpex.comchemimpex.com

Site-Specific Functionalization Strategies through the Boc-Protected Amino Groupchemimpex.com

The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality of this compound allows for controlled, site-specific modifications. chemimpex.com This means that other molecules, such as fluorescent dyes or drug payloads, can be attached to the peptide at a precise location. This level of control is essential for creating highly specific and effective bioconjugates. chemimpex.com

Applications in Targeted Drug Delivery Systems via Bioconjugationchemimpex.com

Bioconjugation, the process of linking a peptide to another molecule, is a powerful tool in drug delivery. chemimpex.com By attaching a targeting peptide containing this compound to a drug, it is possible to direct the therapeutic agent to a specific location in the body, such as a tumor. This targeted approach can increase the effectiveness of the treatment while minimizing side effects. chemimpex.com

Creation of Diverse Custom Peptide Libraries for Discovery Researchchemimpex.com

This compound is instrumental in the generation of custom peptide libraries. chemimpex.com These libraries consist of a large number of different peptides, which can be screened to identify new drug candidates or to study biological processes. The versatility of this amino acid derivative allows for the creation of a wide range of peptide structures, increasing the chances of discovering novel and effective compounds. chemimpex.com

FeatureDescription
Complex Architectures Enables the construction of intricate 3D peptide structures and foldamers. researchgate.net
Peptidomimetics Facilitates the design of peptidomimetics with improved stability and bioactivity. sigmaaldrich.comchemimpex.com
Conformational Influence Affects peptide folding and stability, enhancing bioavailability. chemimpex.com
Site-Specific Functionalization The Boc group allows for precise attachment of other molecules. chemimpex.com
Targeted Drug Delivery Used in bioconjugates to direct therapies to specific sites. chemimpex.com
Peptide Libraries Essential for creating diverse peptide libraries for drug discovery. chemimpex.com

Fmoc D Phe 4 Nhboc Oh in Pharmaceutical and Biomedical Research Initiatives

Design and Synthesis of Peptide-Based Therapeutics

Fmoc-D-Phe(4-NHBoc)-OH serves as a pivotal component in the design and synthesis of peptide-based therapeutics. chemimpex.comchemimpex.com Its unique structure, featuring two distinct and orthogonally removable protecting groups, provides chemists with precise control during the assembly of complex peptide sequences. chemimpex.com The Fmoc group is base-labile and typically removed at each step of peptide elongation, while the acid-labile Boc group on the side chain remains intact until the final deprotection step. This functionality is essential for creating peptides with specific side-chain modifications or for building branched or cyclic peptide structures aimed at various therapeutic targets. chemimpex.comchemimpex.com

The incorporation of this compound into peptide chains is a key strategy for developing potent enzyme inhibitors and receptor modulators. The versatility of this compound allows for the creation of diverse peptide libraries, which are instrumental in screening for new drug candidates and investigating structure-activity relationships. chemimpex.comchemimpex.com By modifying peptide sequences with this non-natural amino acid, researchers can fine-tune properties such as binding affinity, selectivity, and stability. For instance, related derivatives are used to synthesize peptides that act as gonadotropin-releasing hormone (GnRH) antagonists, demonstrating the potential for this class of compounds to modulate critical biological pathways. medchemexpress.com The D-amino acid configuration often enhances peptide stability against proteolysis, a crucial factor for therapeutic efficacy. chemimpex.com

In the field of oncology, this compound is used in the synthesis of targeted therapeutic agents. chemimpex.commedchemexpress.com A significant application is in the development of inhibitors for prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer. Research has shown that this amino acid derivative is a building block in the synthesis of PSMA-targeting radiopharmaceuticals, which are used for both imaging and therapy (theranostics) of prostate cancer. tum.de Furthermore, the strategic incorporation of the L-isomer of this amino acid, Fmoc-L-Phe(4-NHBoc)-OH, into peptide libraries has been used to discover potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway for suppressing tumor growth. nih.gov Peptides containing such modified amino acids can be designed to interact selectively with receptors on cancer cells, paving the way for more effective and targeted anticancer treatments.

This compound is also valuable in the development of novel immunological agents. chemimpex.commedchemexpress.com Peptide-based molecules play a crucial role in modulating the immune system, and the synthesis of stable, active peptides is essential for this purpose. By incorporating this compound, researchers can construct peptides with enhanced stability and specific conformations designed to interact with components of the immune system. This facilitates the development of new agents for immunotherapy and other immunological applications.

In neuroscience, this compound contributes to the study of neuropeptides and their functions. chemimpex.comchemimpex.com Neuropeptides are involved in a wide range of physiological processes in the brain, and understanding their mechanisms can lead to treatments for neurological disorders. The use of this protected amino acid allows for the synthesis of modified neuropeptide analogs. chemimpex.com These analogs can have improved stability and altered receptor binding profiles, making them valuable tools for elucidating the roles of neuropeptides and exploring their therapeutic potential. chemimpex.comchemimpex.com

Role in Immunological Agent Development

Contributions to the Elucidation of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and developing molecules that can modulate these interactions is a major goal in drug discovery. This compound and its L-isomer are used to create specialized peptide libraries designed to identify inhibitors of specific PPIs. chemimpex.comnih.gov The unique side chain can be deprotected and modified, allowing for the introduction of various functional groups to probe the binding interface. A notable example is the use of libraries containing the related Fmoc-L-Phe(4-NHBoc)-OH to screen for and identify potent peptide inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. nih.gov

Integration into Novel Biomaterial Development

Interactive Data Table: Research Applications of this compound

Research Area Specific Application Key Findings Relevant Sections
Pharmaceuticals Synthesis of peptide-based therapeutics Enables creation of complex peptides with enhanced stability and specific functions. chemimpex.comchemimpex.comchemimpex.com 4.1
Enzymology Development of enzyme inhibitors Used in peptide libraries to screen for potent and selective inhibitors. chemimpex.comchemimpex.com 4.1.1
Oncology Synthesis of PSMA inhibitors for prostate cancer Incorporated into radiolabeled peptides for cancer imaging and therapy. tum.de 4.1.2
Oncology Development of MDM2-p53 interaction inhibitors Used in libraries to find peptides that disrupt this key cancer-related protein-protein interaction. nih.gov 4.1.2, 4.2
Neuroscience Synthesis of neuropeptide analogs Creates stable analogs to study neurological functions and disorders. chemimpex.comchemimpex.com 4.1.4

| Biomaterials | Design of drug delivery nanocarriers | Serves as a building block for self-assembling telodendrimers used in drug delivery systems. nih.gov | 4.3 |

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(tert-butyloxycarbonylamino)-D-phenylalanine This compound
9-fluorenylmethoxycarbonyl Fmoc
tert-butyloxycarbonyl Boc
Prostate-Specific Membrane Antigen PSMA
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(tert-butyloxycarbonylamino)-L-phenylalanine Fmoc-L-Phe(4-NHBoc)-OH

Mechanistic and Structure Activity Relationship Sar Studies Involving Fmoc D Phe 4 Nhboc Oh

Impact of Protecting Group Selection (Fmoc and Boc) on Reaction Selectivity and Yield

In solid-phase peptide synthesis (SPPS), the choice of protecting groups is fundamental to the success of the synthesis, directly affecting reaction selectivity, yield, and the purity of the final product. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, both present in Fmoc-D-Phe(4-NHBoc)-OH, represent the cornerstones of the two most prevalent orthogonal protection strategies.

The Fmoc group protects the α-amine of the amino acid. Its key feature is its lability to a secondary amine base, typically piperidine (B6355638), which allows for its removal under mild, non-acidic conditions. masterorganicchemistry.com This is a central tenet of Fmoc/tBu (tert-butyl) chemistry. Conversely, the Boc group, used here to protect the 4-amino group on the phenyl ring, is labile to acid. iris-biotech.de In traditional Boc/Bzl (benzyl) SPPS, a Boc group on the α-amine is removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com The presence of both groups in one molecule allows for selective deprotection and subsequent modification at different sites.

The orthogonality of the Fmoc and Boc protecting groups is a significant advantage. nih.gov The Fmoc group can be removed without affecting the acid-labile Boc and other side-chain protecting groups (like tBu), and vice versa. iris-biotech.de This selectivity is crucial for synthesizing complex peptides, including those with side-chain modifications or cyclizations. iris-biotech.de For instance, the Fmoc group can be removed to allow for peptide chain elongation, while the Boc group on the phenylalanine side chain remains intact. Later, this Boc group can be selectively removed to attach other molecules, such as linkers, labels, or pharmacophores.

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Nα-Deprotection Reagent Piperidine (mild base) masterorganicchemistry.comTrifluoroacetic Acid (TFA) (strong acid) peptide.com
Side-Chain Protection Acid-labile (e.g., tBu, Trt)HF-labile (e.g., Bzl)
Final Cleavage from Resin TFA (mild acid) peptide.comHF or TFMSA (very strong, toxic acids) peptide.com
Key Advantage Orthogonality, mild conditions, suitable for acid-sensitive and modified peptides. peptide.comnih.govEffective for long or difficult sequences, especially with in situ neutralization. peptide.com
Key Disadvantage Potential for aggregation in long peptides. peptide.comHarsh, toxic reagents (HF) required for final cleavage. nih.gov

Influence of D-Phenylalanine Stereochemistry on Ligand-Target Binding and Biological Activity

The stereochemistry of amino acids is a critical determinant of the three-dimensional structure of peptides and, consequently, their interaction with biological targets. The incorporation of non-natural D-amino acids, such as the D-phenylalanine core of this compound, is a common strategy in medicinal chemistry to enhance peptide stability and binding affinity.

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Replacing an L-amino acid with its D-enantiomer can render the peptide more resistant to enzymatic cleavage, thereby increasing its in vivo half-life. Furthermore, the altered stereochemistry can induce specific conformational changes in the peptide backbone that may lead to improved binding with its target receptor.

A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated this principle effectively. nih.gov Researchers inserted a D-phenylalanine (D-Phe) residue into a D-Lys(6)-GnRH peptide construct. nih.gov The results showed a significant improvement in binding affinity for the GnRH receptor. nih.gov The introduction of D-Phe between an aminohexanoic acid (Ahx) spacer and D-Lys(6) improved the binding affinity more than four-fold. nih.gov This suggests that the D-amino acid's stereochemistry favorably alters the peptide's conformation for receptor engagement. nih.gov

Table 2: Effect of D-Phenylalanine Introduction on GnRH Receptor Binding Affinity

Peptide ConstructGnRH Receptor Binding Affinity (IC₅₀, nM)
DOTA-Ahx-(D-Lys⁶-GnRH1)36.1 nih.gov
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)16.3 nih.gov
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)7.6 nih.gov

In other cases, D-amino acids can be crucial for stabilizing secondary structures like α-helices. Research on macrocyclic peptide inhibitors of the Mcl-1 protein showed that a D-phenylalanine at the first position of a macrocycle was more effective at stabilizing a helical conformation than its L-counterpart. chemrxiv.org This was attributed to the D-amino acid's ability to adopt polyproline II torsional angles, which allows for more optimal hydrogen bonding within the peptide chain. chemrxiv.org However, the impact of stereochemistry is not universally predictable and can be target-dependent. For example, in the development of certain DNA-encoded chemical libraries targeting prostate-specific membrane antigen (PSMA), the stereochemistry of the phenylalanine scaffold appeared to have a minimal influence on binding affinity. wiley.com

Computational and Experimental Approaches for SAR Elucidation in this compound Derivatives

Elucidating the structure-activity relationships of derivatives made from this compound requires a synergistic combination of computational and experimental techniques. These methods help to rationalize observed activities and guide the design of more potent and selective molecules.

Experimental Approaches: Experimental validation is the cornerstone of any SAR study. It begins with the chemical synthesis of a library of analogue compounds where specific parts of the parent molecule are systematically varied. For derivatives of this compound, this could involve changing the substitution on the phenyl ring, altering the linker attached to the 4-amino group, or modifying the peptide sequence. These synthesized compounds are then evaluated in a panel of in vitro biological assays to measure their activity (e.g., EC₅₀ or IC₅₀ values) and cytotoxicity (CC₅₀). nih.gov For instance, in the development of novel HIV capsid modulators, newly synthesized phenylalanine derivatives were evaluated for their antiviral activities in cell-based assays. nih.gov High-resolution structural biology techniques, particularly X-ray crystallography, can provide atomic-level details of how a ligand binds to its protein target, confirming binding modes predicted by computational models. nih.govnih.gov

Computational Approaches: Computational modeling plays a crucial role in prioritizing which analogues to synthesize and in understanding the molecular basis for their activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to screen virtual libraries of compounds and to generate hypotheses about key binding interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex over time. This can reveal conformational changes, assess the stability of binding poses, and be used to calculate binding free energies, offering a more rigorous prediction of affinity than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models seek to find a statistical relationship between the chemical properties (e.g., lipophilicity, electronic properties, size) of a series of compounds and their biological activity.

Table 3: Common Approaches for SAR Elucidation of Phenylalanine Derivatives

ApproachTypeDescription & Purpose
Analogue Synthesis ExperimentalChemical synthesis of a library of related compounds to explore the effect of structural modifications. nih.gov
In Vitro Biological Assays ExperimentalMeasurement of biological activity (e.g., enzyme inhibition, receptor binding, antiviral activity) and cytotoxicity. nih.gov
X-ray Crystallography ExperimentalProvides a high-resolution, 3D structure of the ligand-target complex, confirming binding mode and key interactions. nih.govnih.gov
Molecular Docking ComputationalPredicts the binding pose and orientation of a ligand within a protein's active site. nih.gov
Molecular Dynamics (MD) ComputationalSimulates the movement of atoms in the ligand-protein complex to assess stability and calculate binding free energy. nih.gov
GCE-SAR CombinedSystematic variation of both the ligand and the protein binding site to gain deep mechanistic insights into binding interactions. acs.org

Future Perspectives and Emerging Research Avenues for Fmoc D Phe 4 Nhboc Oh

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of peptide synthesis is shifting from traditional batch methods towards continuous flow chemistry and highly automated platforms. Fmoc-D-Phe(4-NHBoc)-OH is exceptionally well-suited for this evolution. The use of Fmoc-protected amino acids is the cornerstone of modern automated SPPS due to the mild, base-labile deprotection conditions (typically using piperidine), which are compatible with a wide range of acid-sensitive side-chain protecting groups and resins. altabioscience.comfrontiersin.org

Automated fast-flow peptide synthesis (AFPS) systems offer significant advantages over batch synthesis, including improved reaction efficiency, reduced synthesis times, and in-line monitoring capabilities. amidetech.comunimib.it These systems rely on the robust and predictable nature of Fmoc chemistry. This compound integrates seamlessly into these workflows. During automated synthesis, the Fmoc group is cyclically removed to allow for chain elongation, while the Boc group on the 4-amino position of the phenyl ring remains intact. organic-chemistry.org This stability is crucial for preventing unwanted side reactions at the side chain. Recent advancements have demonstrated the synthesis of proteins up to 164 amino acids long in a matter of hours using automated flow chemistry, a process that relies on optimized protocols using Fmoc-protected amino acids. amidetech.com The incorporation of building blocks like this compound into these advanced platforms enables the rapid and efficient production of complex peptides featuring specific sites for later modification.

Table 1: Comparison of Peptide Synthesis Methodologies
FeatureTraditional Batch SPPSAutomated Flow Chemistry (AFPS)
Reaction Time Days to weeksHours to days amidetech.com
Process Control Manual, operator-dependentAutomated, precise control over temperature, time, and mixing amidetech.comunimib.it
Reagent Consumption Large excess often requiredMore efficient, lower reagent excess unimib.it
Monitoring Offline analysis after completionIn-line real-time monitoring (e.g., UV-Vis) amidetech.comunimib.it
Scalability Challenging to scale up consistentlyMore readily scalable for production unimib.it
Purity of Crude Product Variable, often lowerGenerally higher due to optimized conditions and reduced side reactions amidetech.com

Advanced Applications in Chemical Proteomics and Diagnostics

Chemical proteomics aims to understand protein function and interaction networks using chemically modified probes. Non-canonical amino acids are invaluable tools in this field, allowing for the introduction of unique functionalities into peptides. this compound is a prime candidate for developing such probes. After its incorporation into a peptide sequence and the completion of chain assembly, the Boc group can be selectively removed with acid, exposing a primary amine on the phenylalanine side chain. wikipedia.org This amine serves as a versatile chemical handle for conjugation.

This "bio-orthogonal" handle can be modified with a variety of reporters and tags, transforming the peptide into a powerful tool for research and diagnostics. For instance, attaching a fluorescent dye allows for the tracking of the peptide's localization in cells or its binding to a target protein via techniques like Förster Resonance Energy Transfer (FRET). acs.org Conjugating a biotin (B1667282) molecule enables the peptide to be used for affinity purification or detection of binding partners (pulldown assays). Furthermore, the introduction of photo-crosslinkable groups can be used to permanently capture and identify protein-protein interactions. In the realm of diagnostics, peptides containing such modifications are being developed for use in assays to detect specific biomarkers or as targeting agents in imaging applications. molport.combiosynth.com

Table 2: Potential Modifications of the Deprotected 4-Amino Group and Applications
Conjugated MoietyApplication AreaExample of Use
Fluorescent Dyes (e.g., Fluorescein, Rhodamine) Chemical Proteomics, DiagnosticsCreating FRET-based probes to monitor enzyme activity or protein binding events. acs.org
Biotin Chemical ProteomicsAffinity pulldown assays to identify protein interaction partners. chemimpex.com
Photo-crosslinkers (e.g., Diazirines, Benzophenones) Chemical ProteomicsCovalently trapping and identifying transient protein-protein interactions.
Chelating Agents (e.g., DOTA, NOTA) Diagnostics, TheranosticsComplexing with radioisotopes for PET or SPECT imaging of tumors.
Drug Molecules Drug DeliveryCreating peptide-drug conjugates for targeted delivery to specific cells or tissues. chemimpex.com

Potential in Macrocyclic Peptide Design and Complex Natural Product Synthesis

Macrocyclic peptides are of immense interest in drug discovery because their constrained structures can lead to higher binding affinity, improved stability, and better cell permeability compared to their linear counterparts. nih.gov The synthesis of these complex structures often relies on specialized amino acid building blocks that facilitate cyclization. This compound is an ideal component for this purpose. The side-chain amine, unmasked after Boc deprotection, provides a nucleophilic site for forming a lactam bridge.

This functionality enables several macrocyclization strategies:

Side chain-to-C-terminus: The side-chain amine can be cyclized onto the C-terminal carboxylic acid of the peptide.

Side chain-to-N-terminus: While less common, acylation of the side-chain amine with the N-terminal amino acid can be achieved under specific conditions.

Side chain-to-side chain: The amine can be linked to an acidic side chain (e.g., Aspartic or Glutamic acid) or another functionalized side chain within the peptide sequence to form a "stapled" or cross-linked peptide. rsc.org

In the synthesis of complex natural products, many of which are cyclic peptides or depsipeptides, the incorporation of non-canonical amino acids is a common strategy to create analogues with improved properties. wiley.commdpi.com The D-amino acid configuration of this compound is particularly valuable, as it can mimic turns or specific conformations found in natural products while providing enhanced resistance to proteolysis. nih.gov This building block allows synthetic chemists to explore the structure-activity relationship (SAR) of natural product derivatives, potentially leading to the development of new therapeutics. nih.gov Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have also been employed to cyclize peptides containing modified phenylalanine residues, opening up further avenues for creating novel macrocyclic structures. sci-hub.sechinesechemsoc.org

Table 3: Macrocyclization Strategies Utilizing a Phenylalanine-4-Amine Moiety
StrategyDescriptionKey Reaction
Lactam Bridge (Side Chain-to-Terminus) The side-chain amine reacts with the C-terminal carboxylic acid.Amide bond formation
Lactam Bridge (Side Chain-to-Side Chain) The side-chain amine reacts with the side chain of an acidic amino acid (e.g., Asp or Glu).Amide bond formation
Thioether Bridge The side-chain amine is first converted to a haloacetamide, which then reacts with a Cysteine thiol.Nucleophilic substitution rsc.org
Triazole Bridge (Click Chemistry) The side-chain amine is converted to an azide, which then reacts with an alkyne-containing amino acid.Copper-catalyzed alkyne-azide cycloaddition (CuAAC) sci-hub.se

Q & A

Q. What are the key structural features of Fmoc-D-Phe(4-NHBoc)-OH, and how do they influence its reactivity in peptide synthesis?

this compound contains three critical functional groups:

  • The Fmoc group (9-fluorenylmethoxycarbonyl) protects the α-amino group, enabling stepwise solid-phase peptide synthesis (SPPS).
  • The 4-NHBoc substituent on the phenyl ring introduces steric and electronic effects, influencing coupling efficiency and side-chain interactions.
  • The D-configuration of the phenylalanine residue affects peptide conformation and resistance to enzymatic degradation . These features require careful deprotection strategies (e.g., piperidine for Fmoc removal) and coupling reagents (e.g., HATU/DIPEA) to minimize side reactions .

Q. How is this compound typically synthesized, and what are common pitfalls in its preparation?

Synthesis involves:

  • Boc protection of the 4-amino group on phenylalanine.
  • Fmoc introduction using Fmoc-Cl in a water/acetone mixture with Na₂CO₃ to maintain pH 7–9, avoiding over-alkaline conditions that degrade Fmoc .
  • Purification via flash chromatography or recrystallization. Common pitfalls include incomplete Boc/Fmoc protection, racemization during coupling, and side reactions from residual TFA after deprotection .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into peptide sequences with sterically demanding residues?

  • Use ultrasonic agitation or microwave-assisted synthesis to enhance coupling efficiency in hindered environments .
  • Employ low-loading resins (0.2–0.4 mmol/g) to reduce steric crowding.
  • Monitor coupling completion with Kaiser or chloranil tests, extending reaction times (2–4 hours) if necessary .
  • For persistent issues, substitute HATU with PyBOP or DIC/Oxyma for improved activation .

Q. What analytical challenges arise when characterizing this compound-containing peptides, and how can they be addressed?

  • Epimerization : Use chiral HPLC (e.g., Chirobiotic T column) to detect D/L isomerization during synthesis .
  • Amino group stability : The 4-NHBoc group may undergo partial deprotection under acidic conditions. Verify stability via LC-MS after TFA cleavage .
  • Aggregation : Solubilize hydrophobic peptides with 20% hexafluoroisopropanol (HFIP) in water for CD spectroscopy or NMR .

Q. How does the 4-NHBoc substituent impact peptide stability and biological activity in structural studies?

  • Steric effects : The bulky Boc group restricts backbone flexibility, stabilizing β-turn or α-helical conformations in model peptides .
  • Hydrogen bonding : The NHBoc group can participate in non-covalent interactions, altering binding affinity in enzyme-substrate complexes (e.g., kinase inhibitors) .
  • Metabolic stability : Boc protection reduces oxidative degradation by cytochrome P450 enzymes, enhancing in vivo half-life in therapeutic peptides .

Methodological Considerations

Q. What strategies are recommended for resolving conflicting data in the solubility or bioactivity of this compound derivatives?

  • Solubility discrepancies : Test solvents systematically (DMF > DMSO > HFIP) and use dynamic light scattering (DLS) to detect aggregates .
  • Bioactivity variability : Validate target engagement via SPR or ITC to distinguish true activity from artifactual binding due to hydrophobic interactions .
  • Batch-to-batch variability : Characterize batches using ¹H NMR (Boc/Fmoc integration) and HPLC purity checks (>98%) .

Q. What advanced techniques are used to study the role of this compound in peptide self-assembly or nanomaterial design?

  • Cryo-EM or AFM to visualize fibril or micelle formation .
  • Solid-state NMR to probe packing interactions of the 4-NHBoc group in supramolecular structures .
  • Computational modeling (MD simulations) to predict thermodynamic stability of assemblies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.